(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Catalog No.
S1911628
CAS No.
799297-44-2
M.F
C21H22NP
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-ami...

CAS Number

799297-44-2

Product Name

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

IUPAC Name

(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine

Molecular Formula

C21H22NP

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m1/s1

InChI Key

JWZAIGGNEGTDMG-UTKZUKDTSA-N

SMILES

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N

Canonical SMILES

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is a chiral phosphine compound with the molecular formula C21H22NPC_{21}H_{22}NP and a molecular weight of approximately 319.39 g/mol. This compound is characterized by the presence of a diphenylphosphino group attached to a phenylpropan-2-amine framework, which contributes to its unique properties and reactivity. It is often utilized in asymmetric synthesis and catalysis due to its ability to form stable complexes with transition metals.

, primarily as a ligand in coordination chemistry. It can form complexes with transition metals, which are crucial for catalyzing reactions such as:

  • Hydrogenation: The compound can facilitate the hydrogenation of alkenes and ketones.
  • Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
  • Asymmetric Synthesis: Its chiral nature allows it to influence the stereochemistry of products formed in reactions it catalyzes.

While specific biological activities of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine are not extensively documented, phosphine derivatives have been studied for their potential pharmacological applications. Some studies suggest that phosphines can exhibit anti-cancer properties and may interact with biological systems through mechanisms involving metal coordination.

The synthesis of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine typically involves several steps:

  • Preparation of the Amine: Starting from commercially available phenylpropan-2-amine, the amine group is protected if necessary.
  • Phosphination: The reaction of the amine with diphenylphosphine oxide or diphenylphosphine under appropriate conditions leads to the formation of the desired phosphine derivative.
  • Resolution: If a racemic mixture is obtained, chiral resolution techniques such as chromatography on chiral stationary phases may be employed to isolate the (1R,2R) enantiomer.

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine finds applications in:

  • Catalysis: Widely used as a ligand in various catalytic processes, particularly in asymmetric synthesis.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its phosphine functionality.
  • Pharmaceutical Chemistry: Investigated for its role in drug development and synthesis.

Interaction studies involving (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine primarily focus on its coordination behavior with transition metals. These studies help elucidate its effectiveness as a ligand in catalytic cycles and its influence on reaction pathways. For instance, investigations into its interactions with palladium or platinum complexes reveal insights into its ability to stabilize metal centers and enhance reactivity.

Several compounds share structural features with (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
(S,S)-(+)-2-Amino-1-phenylpropyldiphenylphosphineC21H22NPC_{21}H_{22}NPEnantiomeric form that may exhibit different catalytic properties
(2R)-1-phenylpropan-2-amine sulfateC14H28N2C_{14}H_{28}N_2Lacks phosphine functionality; primarily used as a drug
(S,S)-Ph2PCH(Ph)CH(CH3)NH2C21H22NPC_{21}H_{22}NPSimilar structure but different stereochemistry; may have distinct reactivity

The unique aspect of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine lies in its specific stereochemistry and its effectiveness as a chiral ligand, which can significantly impact the selectivity and efficiency of catalytic processes compared to its analogs.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine

Dates

Modify: 2023-08-16

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